3-Pyridineethanol
Overview
Description
3-Pyridineethanol is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the ethanol group is attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Pyridineethanol, also known as 3-Pyridinemethanol, is an aromatic primary alcohol and a key moiety of many bio-active and industrially important compounds . .
Mode of Action
It’s known that the presence of the pyridine nucleus in a molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
This compound can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . Nicotinic acid, also known as vitamin B3, plays a crucial role in the human body as it’s involved in numerous metabolic processes.
Pharmacokinetics
It’s known that the compound has a molecular weight of 10913 , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that this compound can be used in the synthesis of histone deacetylase inhibitors . Histone deacetylase inhibitors are a class of compounds that have a broad range of effects on cell function, including cell cycle arrest, differentiation, and apoptosis, which are processes that can influence the growth and survival of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the photoelectrocatalytic oxidation of this compound to 3-pyridinemethanal and vitamin B3 was found to be influenced by factors such as the morphology of the nanotube, applied potential, Na2SO4 concentration, stirring speed of the solution, and pH . These factors can affect the reaction activity and product selectivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Pyridineethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using sodium borohydride in methanol. Another method includes the catalytic hydrogenation of 3-pyridinecarboxylic acid esters.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyridinecarboxylic acid esters. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-pyridinecarboxylic acid.
Reduction: It can be reduced to form 3-pyridinemethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Pyridinecarboxylic acid.
Reduction: 3-Pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Pyridineethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Pyridineethanol
- 4-Pyridineethanol
- 3-Pyridinemethanol
- 3-Pyridinepropanol
Comparison: 3-Pyridineethanol is unique due to the position of the ethanol group on the third carbon of the pyridine ring. This positioning affects its chemical reactivity and physical properties compared to its isomers, 2-Pyridineethanol and 4-Pyridineethanol. For instance, this compound has different boiling and melting points, and its reactivity in substitution reactions can vary significantly from its isomers.
Properties
IUPAC Name |
2-pyridin-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSASPSYAWQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212134 | |
Record name | 3-Pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-56-7 | |
Record name | 3-Pyridineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridineethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pyridineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PYRIDINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on metyrapone analogs. Why is 3-pyridineethanol relevant in this context?
A: While not explicitly investigated in the study, this compound represents a key structural fragment found within several of the metyrapone analogs synthesized and evaluated. The researchers highlight the importance of "appropriately substituted alcoholic or ketonic functions" [] for inhibitory activity against steroid 11β-hydroxylase. this compound contains both a pyridine ring and an ethanol group, making it a relevant building block for understanding the structure-activity relationships of potential inhibitors in this class. Examining its properties and potential contribution to the activity of larger molecules containing this substructure could provide valuable insights for future drug design efforts.
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